molecular formula C14H18N2O B2807706 4-(2-(1H-Indol-1-yl)ethyl)morpholine CAS No. 72395-48-3

4-(2-(1H-Indol-1-yl)ethyl)morpholine

Cat. No.: B2807706
CAS No.: 72395-48-3
M. Wt: 230.311
InChI Key: JKBSHWYEEAPKIN-UHFFFAOYSA-N
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Description

4-(2-(1H-Indol-1-yl)ethyl)morpholine is a chemical compound that features both an indole and a morpholine moiety The indole structure is a common motif in many natural products and pharmaceuticals, while morpholine is a versatile heterocycle often used in chemical synthesis and as a solvent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-Indol-1-yl)ethyl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Fischer indole synthesis, where an indole derivative is reacted with a suitable aldehyde or ketone in the presence of an acid catalyst . This reaction can be carried out under reflux conditions in methanol, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-Indol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

4-(2-(1H-Indol-1-yl)ethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(1H-Indol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1H-Indol-1-yl)ethyl)morpholine is unique due to its specific combination of indole and morpholine moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-indol-1-ylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-4-14-13(3-1)5-6-16(14)8-7-15-9-11-17-12-10-15/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBSHWYEEAPKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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